molecular formula C59H96O26 B1673279 Hederacoside C CAS No. 14216-03-6

Hederacoside C

Cat. No.: B1673279
CAS No.: 14216-03-6
M. Wt: 1221.4 g/mol
InChI Key: RYHDIBJJJRNDSX-MCGLQMIESA-N
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Mechanism of Action

Target of Action

Hederacoside C (HSC) is a bioactive saponin extracted from the leaves of Hedera helix . It primarily targets the S100A9 protein and the MAPK/NF-κB signaling pathway . S100A9 is involved in the degranulation of neutrophils, which plays a crucial role in inflammation . The MAPK/NF-κB pathway is a key player in the regulation of immune responses and inflammation .

Mode of Action

HSC interacts with its targets to modulate inflammation. It inhibits the activation of the MAPK/NF-κB signaling pathway, preventing LPS-induced TLR4 dimerization and MyD88 recruitment . HSC also suppresses the expression of S100A9 and its downstream genes, including TLR4, MAPK, and NF-κB axes in the colon . This interaction results in the attenuation of inflammation.

Biochemical Pathways

HSC affects several biochemical pathways. It significantly inhibits the activation of the MAPK/NF-κB signaling pathway, a key player in immune responses and inflammation . HSC also suppresses the expression of S100A9, a protein involved in neutrophil degranulation . By moderating these pathways, HSC can alleviate inflammation and restore impaired intestinal barriers .

Pharmacokinetics

HSC is quickly absorbed in the gastrointestinal tract . It has a low bioavailability, which may limit its clinical application .

Result of Action

The action of HSC results in several molecular and cellular effects. It significantly alleviates inflammation by inhibiting pro-inflammatory cytokine production and apoptosis of colonic epithelial cells . HSC also partially restores colonic epithelial cell proliferation . Notably, it attenuates neutrophil recruitment and degranulation, as well as S100A9 release, both in vitro and in vivo . Furthermore, HSC promotes the expression of tight junction proteins and repairs the epithelial barrier via inhibiting S100A9 .

Action Environment

The action, efficacy, and stability of HSC can be influenced by various environmental factors. For instance, the presence of other compounds in the gut can affect the absorption and bioavailability of HSC . Additionally, the inflammatory state of the body, such as in conditions like colitis, can influence the effectiveness of HSC . More research is needed to fully understand how these and other environmental factors influence the action of HSC.

Safety and Hazards

Hederacoside C is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Hederacoside C has attracted much attention as a novel modulator of inflammation. It is suggested that this compound is a promising therapeutic candidate for colitis .

Biochemical Analysis

Biochemical Properties

Hederacoside C has been shown to interact with various enzymes and proteins. It mediates inflammation by inhibiting the activation of MAPK/NF-κB and its downstream signaling pathway . It also inhibits the expressions of IL-6, IL-1β, and TNF-α and enhances the IL-10 by downregulating and upregulating their relevant genes, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In human intestinal epithelial Caco-2 cells, it significantly inhibits the activation of MAPK/NF-κB and its downstream signaling pathways . It also has anti-inflammatory effects on RAW 264.7 cells stimulated by Staphylococcus aureus .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It prevents LPS-induced TLR4 dimerization and MyD88 recruitment in vitro . It also suppresses the expression of S100A9 and its downstream genes including TLR4, MAPK, and NF-κB axes in colon .

Temporal Effects in Laboratory Settings

This compound shows changes in its effects over time in laboratory settings. It is quickly absorbed in the gastrointestinal tract with a short elimination half-life .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown that this compound (0.625, 1.25, 2.5 mg/kg, intraperitoneally injected for 7 consecutive days) can alleviate TNBS-induced enteritis .

Metabolic Pathways

It has been shown to inhibit the activation of MAPK/NF-κB and its downstream signaling pathway .

Transport and Distribution

It is known that this compound is a soluble endoplasmic reticulum localized protein .

Subcellular Localization

It is known that this compound is a soluble endoplasmic reticulum localized protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Hederacoside C typically involves extraction from the leaves of Hedera helix. The extraction process includes the use of solvents such as ethanol or methanol. The leaves are first dried and then subjected to solvent extraction, followed by purification using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) .

Industrial Production Methods: In an industrial setting, the extraction process is scaled up using large extraction tanks and industrial-grade solvents. The crude extract is then purified using large-scale chromatographic columns. The final product is obtained after several rounds of purification to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Hederacoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycosides and aglycones, which can have different pharmacological properties .

Comparison with Similar Compounds

Uniqueness: Hederacoside C is unique due to its multi-target pharmacological profile, making it a versatile compound in both medicinal and industrial applications. Its ability to modulate multiple signaling pathways sets it apart from other similar compounds .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3/t24-,25-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,55-,56-,57+,58+,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHDIBJJJRNDSX-MCGLQMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H96O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317445
Record name Hederacoside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1221.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14216-03-6
Record name Hederacoside C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14216-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kalopanaxsaponin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014216036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hederacoside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KALOPANAXSAPONIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2608B2L1BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: [] Yes, research suggests that Hederacoside C can ameliorate colitis, an inflammatory bowel disease, by restoring the integrity of the intestinal barrier. This effect is linked to the compound's ability to moderate S100A9/MAPK signaling and suppress neutrophil recruitment and activation, both key processes in inflammatory responses.

ANone: The molecular formula of this compound is C42H66O14, and its molecular weight is 794.96 g/mol.

A: [] Yes, molecular docking simulations have been utilized to understand the interaction between this compound and the Lotus japonicus GSK3β/SHAGGY-like kinase (LjSK1), revealing its potential as a molecular target for developing small molecule modulators for crop protection.

A: [, , ] Structural variations significantly impact the biological activities of Hedera helix saponins. For instance, α-hederin, the aglycone of this compound, inhibits β2-adrenergic receptor internalization, while this compound itself does not. Similarly, glycyrrhizic acid, another saponin, exhibits a stronger ability to enhance the susceptibility of vancomycin-resistant enterococci to antibiotics compared to other tested saponins like α-hederin, this compound, and primulic acid 1. These findings highlight the importance of specific structural moieties for target binding and biological activity.

A: [] Researchers have investigated the formulation of this compound into topical dosage forms, including microemulsions, gels, and ointments. The study aimed to assess the in vitro and ex vivo permeation of the compound from these formulations, indicating efforts towards optimizing its delivery and therapeutic application.

A: [] A process has been patented for preparing a storage-stable ivy leaf extract containing this compound and α-hederin. This process involves treating dried ivy leaves with hot water steam before extraction, suggesting the importance of controlled processing conditions for preserving the stability of these compounds in herbal preparations.

A: [] Research suggests that the pharmacokinetic profile of this compound can vary depending on its formulation. When administered orally as a pure compound, ivy extract, or a specific botanical drug (AG NPP709), differences in the concentration-time profiles of this compound were observed, indicating the influence of formulation on its absorption and/or metabolism.

A: [] In vitro studies on cervix epithelial tumor cells and normal fibroblasts have demonstrated the antiproliferative activity of α-hederin and hederagenin, both present in Hedera helix. While α-hederin exhibited biocompatibility with normal fibroblasts at lower concentrations, both saponins effectively inhibited the growth of tumor cells at higher concentrations, suggesting potential anti-cancer properties.

A: [] Yes, a study investigating the effects of a mixture of ivy leaf extract and Coptidis rhizome on patients with chronic bronchitis and bronchiectasis found significant improvements in respiratory symptoms. This suggests the potential therapeutic benefit of Hedera helix extract, although further research is needed to elucidate the specific contributions of individual compounds like this compound.

ANone: Several analytical techniques are employed for the analysis of this compound:

    A: [, , ] Validation of analytical methods, particularly HPLC methods, for quantifying this compound usually involves assessing parameters such as:

      A: [] Research suggests that Hedera helix saponins, particularly soyasaponin I and β-escin, can synergize the insecticidal activity of pea peptides against stored-product insects. This finding highlights the potential for these compounds to be utilized in crop protection strategies, demonstrating their relevance beyond traditional medicinal applications.

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